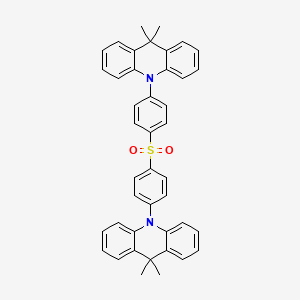
Dmac-dps
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMAC-DPS, or 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine), is a compound that has significant applications in OLED devices . It is known for its blue emission characteristics, bipolar charge-transporting capability, and high photoluminescence quantum yields (PLQYs) .
Molecular Structure Analysis
The molecular design of DMAC-DPS underpins its exceptional performance in OLEDs. This molecule consists of a diphenylsulfone center with two 9,9-dimethyl-9,10-dihydroacridine acceptor groups . Its structure facilitates efficient energy transfer, crucial for blue emission, with a HOMO level of 5.9 eV and a LUMO level of 2.9 eV .
Chemical Reactions Analysis
DMAC-DPS is used as a blue dopant material in TADF-OLED devices . The PLQYs of blue-emitting DMAC–DPS can be increased from 0.80 to 0.90 by changing the host from m CP to bis (2- (diphenylphosphino)phenyl)ether oxide (DPEPO) .
Physical And Chemical Properties Analysis
DMAC-DPS is a pale yellow powder/crystals . It has a molecular weight of 632.81 g/mol . It has an absorption λ max of 286 nm in Toluene and PL λ em of 469 nm in Toluene .
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
DMAC-DPS is widely used in the development of Organic Light-Emitting Diodes (OLEDs) . It has been used to optimize the device structure of OLEDs, achieving high efficiency in simple non-doped devices . The use of DMAC-DPS in OLEDs has led to significant improvements in the harvest of non-emissive triplets, which is a crucial issue in this field .
Thermally Activated Delayed Fluorescence (TADF)
DMAC-DPS is a key component in the creation of Thermally Activated Delayed Fluorescence (TADF) materials . These materials are used in OLEDs to improve efficiency through the reverse intersystem crossing (RISC) process . The change in doping concentration of DMAC-DPS affects the intermolecular distance and the composition of TADF material .
Exciplex Emitters
DMAC-DPS is used to create exciplex emitters in OLEDs . These emitters are made up of a mixture of P-type materials (DMAC-DPS and mCBP) and n-type material (PO-T2T), among which DMAC-DPS also classes as a TADF material .
Sulphur-Containing Heterocyclic Compounds
DMAC-DPS is a sulphur-containing heterocyclic compound . These compounds are beneficial for electron injection and transportation, making them an appealing building block for the new generation of luminogens .
High-Efficiency Fluorescent OLEDs (Fl-OLEDs)
DMAC-DPS is used as a universal host to fabricate high-efficiency Fluorescent OLEDs (Fl-OLEDs) . By employing DMAC-DPS as the universal host, researchers have been able to simultaneously obtain high-efficiency Fl-OLEDs .
Low-Efficiency Roll-Off Phosphorescent OLEDs (Ph-OLEDs)
In addition to Fl-OLEDs, DMAC-DPS is also used to fabricate low-efficiency roll-off Phosphorescent OLEDs (Ph-OLEDs) . This demonstrates the versatility of DMAC-DPS in OLED fabrication .
Mecanismo De Acción
Target of Action
DMAC-DPS (10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)) is primarily used as a blue dopant material in thermally activated delayed fluorescence (TADF) organic light-emitting diode (OLED) devices . Its primary targets are the excitons within these devices .
Mode of Action
DMAC-DPS interacts with its targets, the excitons, through a process known as reverse intersystem crossing (RISC). In this process, the S1 excitons of DMAC-DPS are shifted to red phosphorescence and green phosphorescence through a Förster energy transfer (FET) process . Furthermore, triplet excitons of DMAC-DPS can also change to phosphorescent molecules through a Dexter process . This leads to high efficiency and sufficient energy transfer .
Biochemical Pathways
The primary biochemical pathway affected by DMAC-DPS is the electroluminescent process in OLED devices. The change in doping concentration will affect the intermolecular distance and the composition of TADF material and two kinds of exciplexes (DMAC-DPS:PO-T2T and mCBP:PO-T2T) in the luminescent layer (EML) .
Pharmacokinetics
DMAC-DPS has a high photoluminescence quantum yield (PLQY), and its PLQY can be increased from 0.80 to 0.90 by changing the host from mCP to bis(2-(diphenylphosphino)phenyl)ether oxide (DPEPO) .
Result of Action
The result of DMAC-DPS’s action is the emission of blue light in OLED devices . This is achieved through the efficient harvesting of excitons and the subsequent energy transfer processes .
Action Environment
The action of DMAC-DPS can be influenced by environmental factors such as the composition of the OLED device and the doping concentration. For example, increasing the proportion of independent TADF material and reducing the proportion of exciplex (DMAC-DPS:PO-T2T) in the EML, which can be controlled by doping, is beneficial for improving efficiency .
Safety and Hazards
Direcciones Futuras
DMAC-DPS is great for applications in TADF-OLED devices . The EQE of DPy-based device is boosted from 2.6% in non-doped device to 10.4% in DMAc-DPS TADF sensitized fluorescence (TSF) device, which is a 400% enhancement . This work demonstrates that the TSF strategy is promising for highly efficient fluorescent OLEDs application in wide-color-gamut display field .
Propiedades
IUPAC Name |
10-[4-[4-(9,9-dimethylacridin-10-yl)phenyl]sulfonylphenyl]-9,9-dimethylacridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36N2O2S/c1-41(2)33-13-5-9-17-37(33)43(38-18-10-6-14-34(38)41)29-21-25-31(26-22-29)47(45,46)32-27-23-30(24-28-32)44-39-19-11-7-15-35(39)42(3,4)36-16-8-12-20-40(36)44/h5-28H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPVTICNYNXTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C(C8=CC=CC=C86)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dmac-dps | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2453414.png)

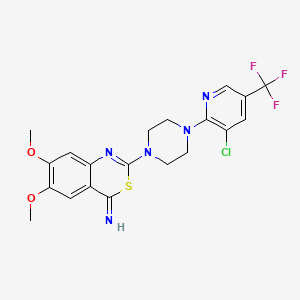
![(E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one](/img/structure/B2453420.png)
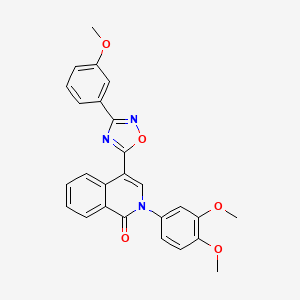
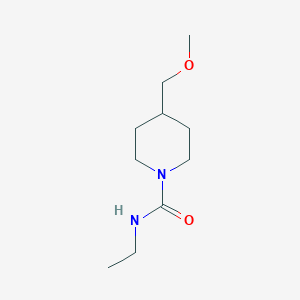
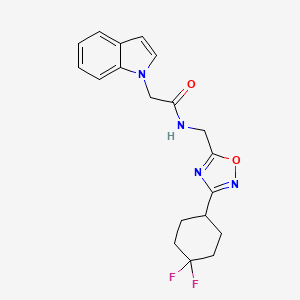
![N-(3,4-difluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2453427.png)

![8-chloro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2453429.png)
![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2453430.png)
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2453431.png)
![N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2453434.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2453435.png)